![molecular formula C20H34O5 B583359 ent-15-F2t-IsoP CAS No. 159812-83-6](/img/structure/B583359.png)
ent-15-F2t-IsoP
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Overview
Description
Ent-15-F2t-IsoP, also known as ent-8-iso Prostaglandin F2α, is a potent vasoconstrictor of porcine retina and cerebral microvessels with EC50 values of 30.6 and 53.5 nM . It is a synthetic product with potential research and development risk .
Molecular Structure Analysis
Ent-15-F2t-IsoP has a molecular weight of 354.00 and its formula is C20H34O5 . It contains a total of 59 bonds, including 25 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 4 hydroxyl groups, and 3 secondary alcohols .Physical And Chemical Properties Analysis
Ent-15-F2t-IsoP has a molecular weight of 354.00 and its formula is C20H34O5 . It contains a total of 59 atoms, including 34 Hydrogen atoms, 20 Carbon atoms, and 5 Oxygen atoms .Scientific Research Applications
Anti-Inflammatory Properties
“ent-15-F2t-IsoP” has been shown to promote an anti-inflammatory macrophage phenotype during LPS challenge, suggesting a novel physiological role in healing pathways during late-stage inflammation when levels of this compound are elevated .
Vascular Constriction Effects
Studies have observed that “ent-15-F2t-IsoP” and its isomers can cause significant constriction of retinal and brain microvessels, indicating potential implications for conditions involving microvascular circulation .
Cardiac Protection
Research indicates that blocking endothelin-1 with bosentan can attenuate the adverse effects of “15-F2t-Isoprostane” on postischemic rat hearts, pointing towards its role in cardiac health and recovery after ischemic events .
Biomarker for Oxidative Stress
“ent-15-F2t-IsoP” has been proposed as a suitable biomarker for oxidative stress due to its detectability in urine specimens in a noninvasive way, highlighting pathological conditions related to oxidant stress .
Determinants of Lipid Peroxidation
Urinary F2-isoprostanes, mainly “15-F2t-IsoP”, are considered more accurate determinants of lipid peroxidation, providing insights into the underlying mechanisms of various diseases .
Role in Cancer Research
The measurement of urinary levels of “15-F2t-IsoP” has been used to evaluate the role of oxidative stress in breast cancer, offering a potential avenue for understanding the oxidative processes involved in cancer development .
Mechanism of Action
Target of Action
The primary targets of ent-15-F2t-IsoP are the retina and cerebral microvessels . This compound acts as a potent vasoconstrictor in these areas, with EC50 values of 30.6 and 53.5 nM respectively .
Mode of Action
ent-15-F2t-IsoP interacts with its targets by inducing vasoconstriction . This means it causes the blood vessels in the retina and cerebral microvessels to narrow, which can affect blood flow.
Biochemical Pathways
It is known that this compound has a significant impact on the vascular system, particularly in the retina and cerebral microvessels .
Pharmacokinetics
Its potent vasoconstrictive effects suggest that it is readily absorbed and distributed in the body, particularly in the retina and cerebral microvessels .
Result of Action
The primary result of ent-15-F2t-IsoP’s action is vasoconstriction in the retina and cerebral microvessels . This can have significant effects on blood flow and pressure within these vessels.
Future Directions
Future studies should aim to further elucidate the physiological role of ent-15-F2t-IsoP during inflammation and its potential as a therapeutic target. For instance, it has been suggested that ent-15-F2t-IsoP may promote an anti-inflammatory macrophage phenotype during lipopolysaccharide challenge, which could have implications for the treatment of inflammatory diseases . Additionally, the promotion of an anti-inflammatory macrophage phenotype may contribute to preventing or mitigating inflammation during disease .
properties
IUPAC Name |
(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-VCKDCIDJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348027 |
Source
|
Record name | (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159812-83-6 |
Source
|
Record name | (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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